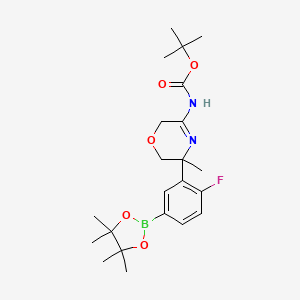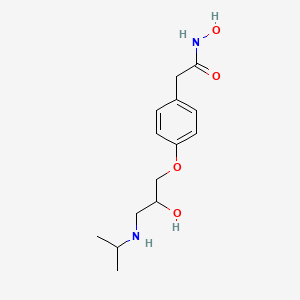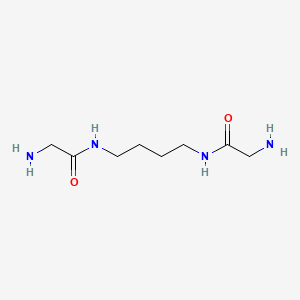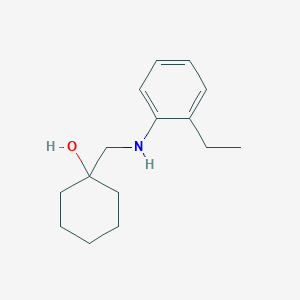![molecular formula C12H13F3INO3 B13347152 2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B13347152.png)
2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-N-(4-iodo-2,5-dimethoxyphenethyl)acetamide is a chemical compound with the molecular formula C12H13F3INO3. It is an intermediate in the synthesis of various psychoactive substances, particularly those that act on serotonin receptors. This compound is characterized by the presence of trifluoromethyl, iodo, and dimethoxyphenethyl groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(4-iodo-2,5-dimethoxyphenethyl)acetamide typically involves the reaction of 4-iodo-2,5-dimethoxyphenethylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4-iodo-2,5-dimethoxyphenethylamine
Reagent: Trifluoroacetic anhydride
Solvent: Dichloromethane or chloroform
Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-N-(4-iodo-2,5-dimethoxyphenethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenethylamine moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base (e.g., sodium hydride).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phenethylamine moiety.
Reduction: Reduced derivatives of the phenethylamine moiety.
Hydrolysis: 4-iodo-2,5-dimethoxyphenethylamine and trifluoroacetic acid.
科学研究应用
2,2,2-Trifluoro-N-(4-iodo-2,5-dimethoxyphenethyl)acetamide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of psychoactive compounds that act on serotonin receptors.
Biology: Studying the effects of serotonin receptor agonists on biological systems.
Medicine: Potential therapeutic applications in treating disorders related to serotonin imbalance.
Industry: Used in the production of specialized chemicals and pharmaceuticals.
作用机制
The compound exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. It acts as an agonist, binding to these receptors and modulating their activity. This interaction leads to various downstream effects, including changes in neurotransmitter release and neuronal activity.
相似化合物的比较
Similar Compounds
- 2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide
- 2,2,2-Trifluoro-N-(2,5-dimethoxyphenethyl)acetamide
Uniqueness
2,2,2-Trifluoro-N-(4-iodo-2,5-dimethoxyphenethyl)acetamide is unique due to the presence of the iodo group at the 4-position of the phenethylamine moiety. This structural feature contributes to its distinct chemical and pharmacological properties, differentiating it from other similar compounds.
属性
分子式 |
C12H13F3INO3 |
|---|---|
分子量 |
403.14 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C12H13F3INO3/c1-19-9-6-8(16)10(20-2)5-7(9)3-4-17-11(18)12(13,14)15/h5-6H,3-4H2,1-2H3,(H,17,18) |
InChI 键 |
ANNXCJDPSSBHSR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1CCNC(=O)C(F)(F)F)OC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


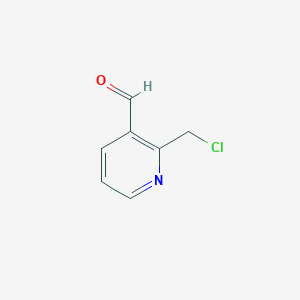

![Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13347097.png)

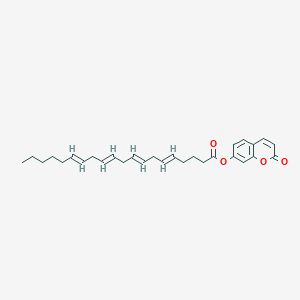
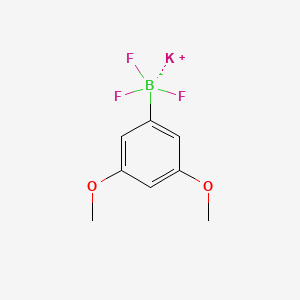

![3-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)propanoic acid](/img/structure/B13347118.png)
